Cas no 1784285-89-7 (8-Chloroisoquinolin-4-amine)

8-Chloroisoquinolin-4-amine is a heterocyclic organic compound featuring a chlorinated isoquinoline core with an amine functional group at the 4-position. This structure imparts versatility in synthetic applications, particularly as a building block in pharmaceutical and agrochemical research. The chlorine substituent enhances reactivity for further functionalization, while the amine group offers a handle for derivatization via coupling or condensation reactions. Its stability under standard conditions and compatibility with common organic solvents make it a practical intermediate for developing bioactive molecules. Researchers value this compound for its potential in constructing complex nitrogen-containing scaffolds, aiding in the discovery of novel therapeutic agents.
8-Chloroisoquinolin-4-amine structure
8-Chloroisoquinolin-4-amine structure
Product name:8-Chloroisoquinolin-4-amine
CAS No:1784285-89-7
MF:C9H7ClN2
Molecular Weight:178.618280649185
MDL:MFCD28133470
CID:4616058
PubChem ID:84718076

8-Chloroisoquinolin-4-amine 化学的及び物理的性質

名前と識別子

    • 8-Chloroisoquinolin-4-amine
    • AMY26465
    • EN300-6480769
    • 4-Isoquinolinamine, 8-chloro-
    • AKOS024127054
    • AS-32817
    • MFCD28133470
    • CHEMBL4854021
    • 1784285-89-7
    • MDL: MFCD28133470
    • インチ: 1S/C9H7ClN2/c10-8-3-1-2-6-7(8)4-12-5-9(6)11/h1-5H,11H2
    • InChIKey: XOYPXBDIHGQDKV-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC2C(=CN=CC=21)N

計算された属性

  • 精确分子量: 178.0297759g/mol
  • 同位素质量: 178.0297759g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 163
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2
  • トポロジー分子極性表面積: 38.9

じっけんとくせい

  • 密度みつど: 1.4±0.1 g/cm3
  • Boiling Point: 393.2±27.0 °C at 760 mmHg
  • フラッシュポイント: 191.6±23.7 °C
  • じょうきあつ: 0.0±0.9 mmHg at 25°C

8-Chloroisoquinolin-4-amine Security Information

8-Chloroisoquinolin-4-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6480769-5.0g
8-chloroisoquinolin-4-amine
1784285-89-7 95.0%
5.0g
$2485.0 2025-03-15
eNovation Chemicals LLC
Y1227671-1g
8-Chloroisoquinolin-4-amine
1784285-89-7 95%
1g
$1000 2024-06-03
TRC
C601860-100mg
8-Chloroisoquinolin-4-amine
1784285-89-7
100mg
$ 365.00 2022-06-06
TRC
C601860-50mg
8-Chloroisoquinolin-4-amine
1784285-89-7
50mg
$ 230.00 2022-06-06
TRC
C601860-10mg
8-Chloroisoquinolin-4-amine
1784285-89-7
10mg
$ 70.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBKR2262-1G
8-chloroisoquinolin-4-amine
1784285-89-7 95%
1g
¥ 4,158.00 2023-04-14
Enamine
EN300-6480769-0.1g
8-chloroisoquinolin-4-amine
1784285-89-7 95.0%
0.1g
$755.0 2025-03-15
Alichem
A189008717-1g
8-Chloroisoquinolin-4-amine
1784285-89-7 95%
1g
$1,001.16 2022-04-02
1PlusChem
1P0026HY-1g
4-Isoquinolinamine, 8-chloro-
1784285-89-7 95%
1g
$927.00 2024-06-18
abcr
AB446850-100mg
8-Chloroisoquinolin-4-amine; .
1784285-89-7
100mg
€369.20 2025-02-16

8-Chloroisoquinolin-4-amine 関連文献

8-Chloroisoquinolin-4-amineに関する追加情報

Research Brief on 8-Chloroisoquinolin-4-amine (CAS: 1784285-89-7): Recent Advances and Applications in Chemical Biology and Medicine

8-Chloroisoquinolin-4-amine (CAS: 1784285-89-7) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of bioactive molecules and its direct biological activities. This research brief synthesizes the latest findings on this compound, focusing on its chemical properties, synthetic pathways, and emerging pharmacological applications.

One of the most notable advancements in the study of 8-Chloroisoquinolin-4-amine is its application in the development of kinase inhibitors. Kinases play a critical role in cell signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. Researchers have identified 8-Chloroisoquinolin-4-amine as a promising scaffold for designing selective kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent inhibitory activity against specific kinases, such as JAK2 and CDK9, with IC50 values in the nanomolar range. These findings highlight its potential as a lead compound for targeted cancer therapies.

In addition to its kinase inhibitory properties, 8-Chloroisoquinolin-4-amine has been investigated for its antimicrobial activity. A recent study in Bioorganic & Medicinal Chemistry Letters reported that this compound and its analogs displayed significant activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The mechanism of action appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antibiotic, particularly in the face of rising antibiotic resistance.

The synthetic accessibility of 8-Chloroisoquinolin-4-amine has also been a focus of recent research. A novel, high-yield synthesis route was described in a 2022 publication in Organic Letters, which utilized a palladium-catalyzed cross-coupling reaction to efficiently produce the compound. This method not only improves the scalability of production but also reduces the environmental impact compared to traditional synthetic routes, aligning with the principles of green chemistry.

Beyond its direct biological activities, 8-Chloroisoquinolin-4-amine serves as a versatile building block in medicinal chemistry. Its structure allows for diverse functionalization, enabling the creation of libraries of derivatives for high-throughput screening. Recent work published in ACS Combinatorial Science showcased its use in generating a series of compounds with varied pharmacological profiles, underscoring its utility in drug discovery pipelines.

In conclusion, 8-Chloroisoquinolin-4-amine (CAS: 1784285-89-7) represents a multifaceted compound with significant potential in chemical biology and medicine. Its roles as a kinase inhibitor scaffold, antimicrobial agent, and synthetic intermediate highlight its broad applicability. Future research directions may include optimizing its pharmacokinetic properties and exploring its efficacy in preclinical models of disease. As the field advances, this compound is poised to contribute meaningfully to the development of novel therapeutics.

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